molecular formula C24H22O4 B8243888 2',3',5',6'-Tetramethyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid

2',3',5',6'-Tetramethyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid

Cat. No. B8243888
M. Wt: 374.4 g/mol
InChI Key: PVMJNMJOZSBUHM-UHFFFAOYSA-N
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Description

2',3',5',6'-Tetramethyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid is a useful research compound. Its molecular formula is C24H22O4 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metal-Organic Frameworks and Coordination Polymers

2',3',5',6'-Tetramethyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid has been extensively used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit diverse structures and properties, such as luminescence and magnetic behavior. For instance, the compound has been utilized to create 3D-metal–organic frameworks with Co, Cu, and Cd nodes, which have high thermal stability and moderate porosity (Dascalu et al., 2019). Similarly, different lanthanide metal-organic frameworks (LnMOFs) have been synthesized using this acid as an organic linker, displaying properties such as luminescence and potential for temperature sensing (Liu et al., 2021).

Photophysical and Adsorption Properties

The compound is also significant in studies exploring photophysical properties and adsorption behaviors. For instance, uranyl carboxylates synthesized using this acid show different luminescence behaviors based on their structural compositions (Hou & Tang, 2020). Additionally, anionic indium-organic frameworks developed using derivatives of this acid have demonstrated high efficiency in dye adsorption and unique luminescence regulation (Gao et al., 2019).

Chemical Synthesis and Structure Analysis

The versatility of this compound extends to its role in chemical synthesis and structural analysis. It has been used in the creation of novel compounds and the study of their crystal structures. For example, research on concave reagents involved the synthesis of new 2'-substituted m-Terphenyls using derivatives of this compound (Abbass et al., 2004). Additionally, the structural diversity of Pb(II) metal–organic frameworks was explored using derivatives of this compound, demonstrating different dimensional properties and photoluminescence studies (Dai et al., 2016).

properties

IUPAC Name

4-[4-(4-carboxyphenyl)-2,3,5,6-tetramethylphenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O4/c1-13-14(2)22(18-7-11-20(12-8-18)24(27)28)16(4)15(3)21(13)17-5-9-19(10-6-17)23(25)26/h5-12H,1-4H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMJNMJOZSBUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C2=CC=C(C=C2)C(=O)O)C)C)C3=CC=C(C=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',3',5',6'-Tetramethyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid
Reactant of Route 2
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2',3',5',6'-Tetramethyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid
Reactant of Route 3
2',3',5',6'-Tetramethyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid
Reactant of Route 4
2',3',5',6'-Tetramethyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid
Reactant of Route 5
Reactant of Route 5
2',3',5',6'-Tetramethyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid
Reactant of Route 6
2',3',5',6'-Tetramethyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.